molecular formula C5H10N2O B032541 4-(Aminomethyl)pyrrolidin-2-one CAS No. 676627-00-2

4-(Aminomethyl)pyrrolidin-2-one

Cat. No. B032541
M. Wt: 114.15 g/mol
InChI Key: TXFBWVRKVAEOPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Aminomethyl)pyrrolidin-2-one derivatives and related compounds involves multiple steps, including asymmetric synthesis routes from trans-4-hydroxy-L-proline leading to diastereoisomers with significant biological activity as glycosidase inhibitors (Curtis et al., 2007). Facile synthesis methods have also been developed for N-acylated, O-alkylated pyrrolin-2-ones, showcasing the compound's versatility (Hosseini et al., 2006).

Molecular Structure Analysis

The compound's structure has been a subject of interest, with studies focusing on the synthesis and structural characterization, such as the synthesis of beta-foldamers containing pyrrolidin-2-one rings, which demonstrated the compound's ability to form stable helical structures (Menegazzo et al., 2006).

Chemical Reactions and Properties

4-(Aminomethyl)pyrrolidin-2-one is central to various chemical reactions, including multi-component tether catalysis one-pot protocols for synthesizing highly functionalized derivatives through cascade reactions accompanied by decarboxylation (Li et al., 2019). This showcases the compound's reactivity and utility in constructing complex molecules.

Physical Properties Analysis

The physical properties of derivatives of 4-(Aminomethyl)pyrrolidin-2-one, such as solubility and thermal stability, are crucial for their application in material science and drug design. For example, novel polyimides derived from related monomers exhibited good solubility, high thermal stability, and hydrophobicity, indicating the compound's potential in developing advanced materials (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different synthetic routes and the ability to form stable structures with diverse functionalities, highlight the compound's versatility. The synthesis of 4-functionalized pyridine-based ligands incorporating aminomethyl groups emphasizes the compound's role in forming terdentate ligands for metal ions, further underlining its chemical utility (Vermonden et al., 2003).

Future Directions

The pyrrolidine ring, including 4-(Aminomethyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

4-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBWVRKVAEOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599599
Record name 4-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyrrolidin-2-one

CAS RN

676627-00-2
Record name 4-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EC Lima, JLO Domingos, AG Dias, PRR Costa - Tetrahedron: Asymmetry, 2008 - Elsevier
(−)-Nebracetam 1 was stereoselectively prepared for the first time, allowing the determination of its absolute configuration as (R). The pivotal intermediate in the synthesis, 1-benzyl-4-[(S…
Number of citations: 7 www.sciencedirect.com
OO Me - Tetrahedron: Asymmetry, 2008
Number of citations: 0

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